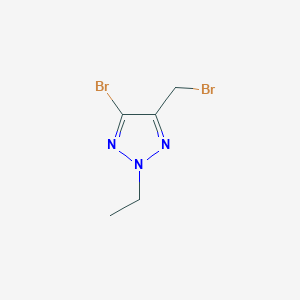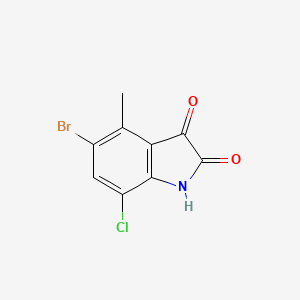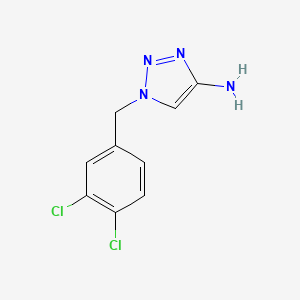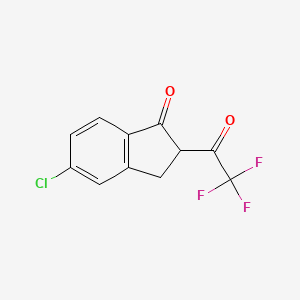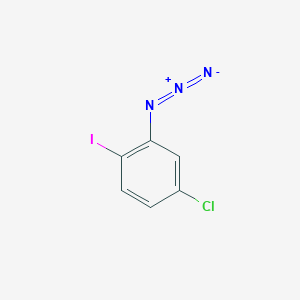
1-(3-Aminocyclobutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclobutyl)urea is an organic compound with the molecular formula C5H11N3O It consists of a cyclobutane ring substituted with an amino group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclobutyl)urea can be synthesized through the nucleophilic addition of 3-aminocyclobutylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic solvents . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve the reaction of 3-aminocyclobutylamine with phosgene to form the corresponding isocyanate, followed by reaction with ammonia. This method, while effective, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclobutyl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(3-Aminocyclobutyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclobutyl)urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction is often mediated through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
- 1-(Bicyclo[2.2.1]heptan-2-yl)urea
- 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)urea
Comparison: 1-(3-Aminocyclobutyl)urea is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3-aminocyclobutyl)urea |
InChI |
InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9) |
InChI Key |
XBYYNUGXRWOKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



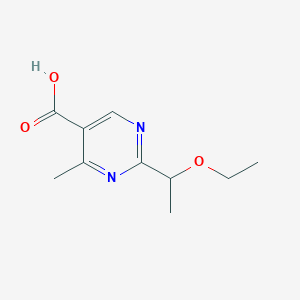
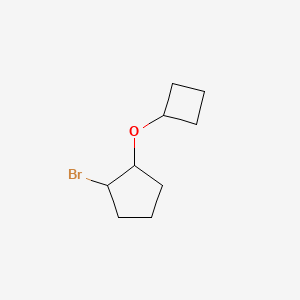
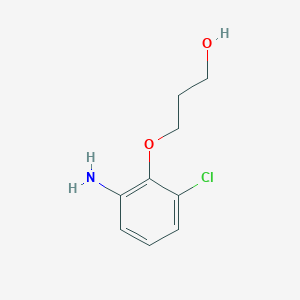

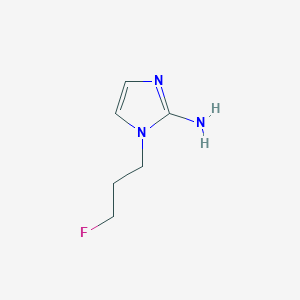

![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
